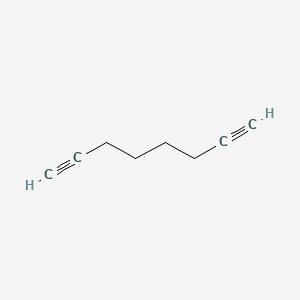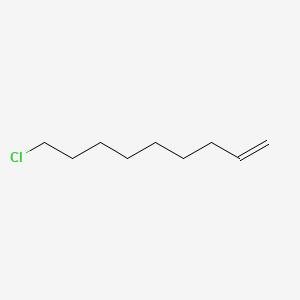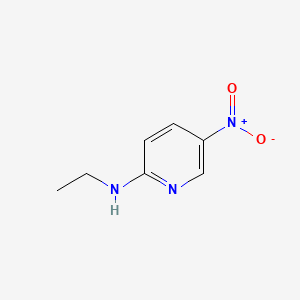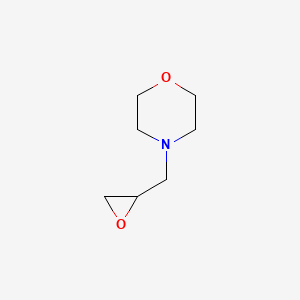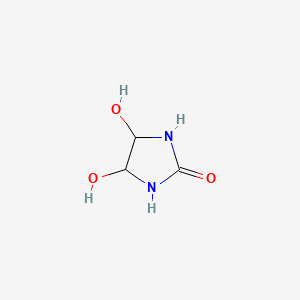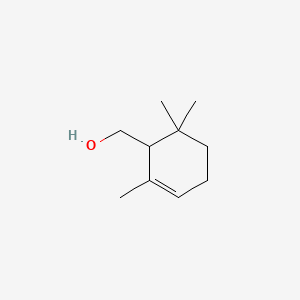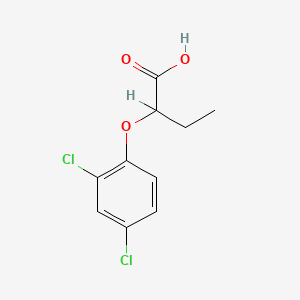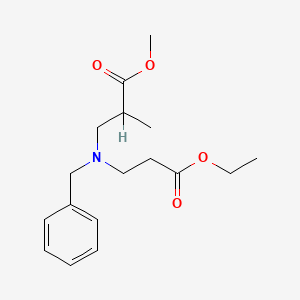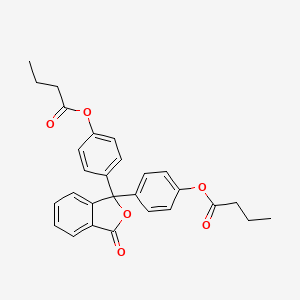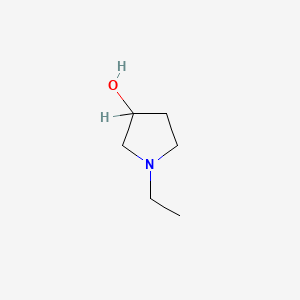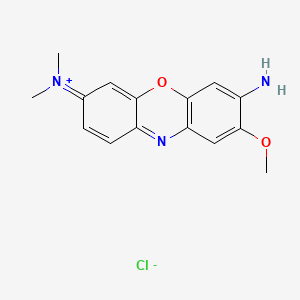
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a phenoxazin-5-ium core, which is substituted with amino, dimethylamino, and methoxy groups. The chloride ion serves as the counterion, balancing the positive charge on the phenoxazin-5-ium moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride typically involves the following steps:
Formation of the Phenoxazin-5-ium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenoxazin-5-ium structure.
Substitution Reactions: The amino, dimethylamino, and methoxy groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The amino, dimethylamino, and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Catalysts: Catalysts such as palladium, platinum, and other transition metals are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazin-5-ium derivatives, while substitution reactions can produce a variety of substituted phenoxazin-5-ium compounds.
科学的研究の応用
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate (1:1)
- Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride (1:1)
Uniqueness
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
67846-56-4 |
|---|---|
分子式 |
C15H16ClN3O2 |
分子量 |
305.76 g/mol |
IUPAC名 |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;/h4-8,16H,1-3H3;1H |
InChIキー |
RBEVNYJLJHARBT-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
正規SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
Key on ui other cas no. |
67846-56-4 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


